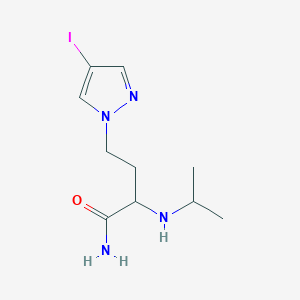
4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom and an isopropylamino group attached to a butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Attachment of the Butanamide Backbone: The iodinated pyrazole is reacted with a butanamide derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
化学反应分析
Types of Reactions
4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4).
Coupling Reactions: Palladium catalysts, bases (e.g., K2CO3), and solvents (e.g., toluene, THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex, multi-ring structures.
科学研究应用
4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of pyrazole derivatives with biological systems.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological pathways and mechanisms.
作用机制
The mechanism of action of 4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
相似化合物的比较
Similar Compounds
- 4-(4-Bromo-1H-pyrazol-1-yl)piperidine
- 4-(4-Chloro-1H-pyrazol-1-yl)piperidine
- 4-(4-Fluoro-1H-pyrazol-1-yl)piperidine
Uniqueness
4-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)butanamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with biological targets. The isopropylamino group also adds to its uniqueness by providing additional sites for chemical modification and interaction.
属性
分子式 |
C10H17IN4O |
|---|---|
分子量 |
336.17 g/mol |
IUPAC 名称 |
4-(4-iodopyrazol-1-yl)-2-(propan-2-ylamino)butanamide |
InChI |
InChI=1S/C10H17IN4O/c1-7(2)14-9(10(12)16)3-4-15-6-8(11)5-13-15/h5-7,9,14H,3-4H2,1-2H3,(H2,12,16) |
InChI 键 |
MKHZIXUNHTZZJO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(CCN1C=C(C=N1)I)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


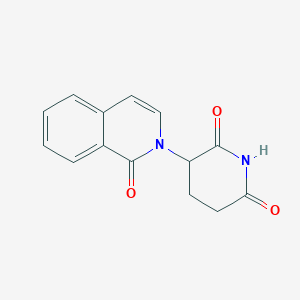
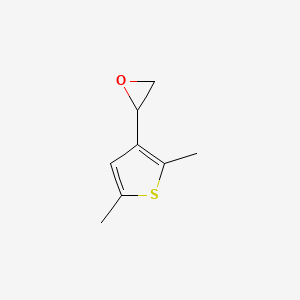
![4-[(2,3,6-Trifluorophenyl)methoxy]benzoicacid](/img/structure/B13558086.png)
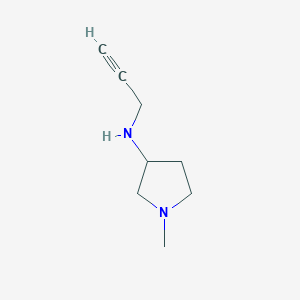




![3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13558126.png)
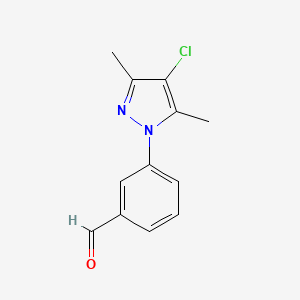
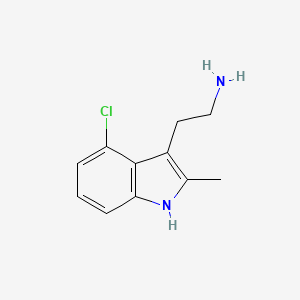


![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)
